3-(4-methoxybenzyl)-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

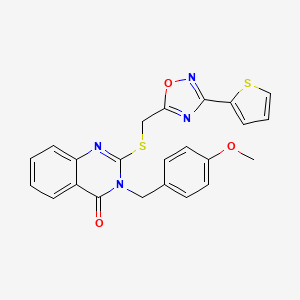

The compound 3-(4-methoxybenzyl)-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolin-4-one core substituted at position 3 with a 4-methoxybenzyl group and at position 2 with a thioether-linked 1,2,4-oxadiazole-thiophene moiety.

Properties

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3S2/c1-29-16-10-8-15(9-11-16)13-27-22(28)17-5-2-3-6-18(17)24-23(27)32-14-20-25-21(26-30-20)19-7-4-12-31-19/h2-12H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWAIUMQIOSJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-methoxybenzyl)-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 446.52 g/mol. The structure includes a quinazolinone core, which is known for its various pharmacological properties, and incorporates a thiophenyl group and an oxadiazole moiety that may enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. Specifically, compounds similar to our target molecule have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | MCF-7 | 8.90 |

| Compound 1 | MCF-7 | 11.94 |

| Compound 2 | HepG2 | 7.09 |

| Compound 3 | HepG2 | 10.58 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, compounds derived from quinazoline structures have shown IC50 values comparable to or better than standard chemotherapeutics like doxorubicin .

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of tyrosine kinase receptors (TKRs), which play a crucial role in cancer cell proliferation and survival. The incorporation of oxadiazole and thiophenyl groups in the structure may contribute to enhanced receptor binding and inhibition .

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives have been assessed for their antimicrobial activity. Preliminary results suggest that these compounds exhibit inhibitory effects against various bacterial strains, although specific data on the target compound remains limited.

Case Studies

- Study on Quinazoline Derivatives : A systematic review analyzed various quinazoline derivatives, including those similar to our compound. The study reported that modifications at the quinazoline core significantly impacted anticancer efficacy and selectivity towards cancer cells .

- Docking Studies : Computational docking studies have been employed to predict binding affinities and interactions of similar compounds with target proteins involved in cancer progression. These studies suggest that modifications such as the addition of thiophenyl groups improve binding efficiency compared to unmodified quinazolines .

Scientific Research Applications

Biological Activities

Research indicates that compounds related to 3-(4-methoxybenzyl)-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibit a variety of biological activities:

Antimicrobial Activity

Several studies have demonstrated that quinazolinone derivatives possess significant antibacterial properties. For instance, a series of synthesized quinazolinones were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics like ciprofloxacin .

Antitumor Activity

Quinazolinone derivatives have also been investigated for their antitumor effects. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Antioxidant Properties

Research has suggested that these compounds may exhibit antioxidant activities, which can help mitigate oxidative stress in biological systems. This property is particularly relevant in the context of diseases linked to oxidative damage, including cancer and neurodegenerative disorders .

Case Studies

- Antibacterial Screening : A recent study synthesized various quinazolinone derivatives and evaluated their antibacterial efficacy against multiple strains. The results indicated that compounds with specific substitutions exhibited enhanced activity, suggesting a structure-activity relationship that could guide future drug design .

- Antitumor Mechanisms : Another investigation focused on the antitumor mechanisms of quinazolinone derivatives, revealing that they can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Comparison with Similar Compounds

Key Structural Features :

- Quinazolin-4-one core: Known for interactions with enzymes and receptors due to its planar aromatic system.

- 4-Methoxybenzyl group : Enhances lipophilicity and may influence pharmacokinetics .

- 1,2,4-Oxadiazole-thiophene-thioether chain : The oxadiazole ring contributes to metabolic stability, while the thiophene moiety may modulate electronic properties and binding affinity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related quinazolinone derivatives, their substituents, biological activities, and synthesis routes:

Key Observations from Comparative Analysis

Substituent Impact on Bioactivity :

- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance antibacterial potency, likely by increasing membrane permeability.

- Thiophene and oxadiazole moieties (as in the target compound and ) improve metabolic stability and electronic interactions, critical for anti-tubercular and antiviral applications.

- Aryl-triazole substituents (e.g., ) broaden activity spectra, including anti-inflammatory effects.

Synthetic Strategies :

- Most analogs are synthesized via multi-step condensation (e.g., coupling bromomethyl intermediates with thiol-containing heterocycles ).

- DFT-NMR analysis (e.g., ) is critical for confirming tautomeric forms and structural validation in complex derivatives.

Anti-tubercular activity in correlates with thiazole-thiophene synergy, suggesting similar mechanisms for the target compound.

Q & A

Q. What are the key synthetic pathways for synthesizing the quinazolin-4(3H)-one core and its derivatives?

The quinazolin-4(3H)-one core is typically synthesized via cyclization reactions. For example, methyl α-[(4-oxoquinazolin-2-yl)thio]acetate reacts with hydrazine hydrate to form acid hydrazide intermediates, which are further functionalized with thiourea or aryl isothiocyanates to introduce thiazole or oxadiazole moieties . Thiophene and oxadiazole substituents are incorporated using thiophen-2-carboxylic acid and α-haloketones under controlled conditions .

Q. How is the compound structurally characterized to confirm its purity and identity?

Key characterization methods include:

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for quinazolinone, S-H stretch at ~2550 cm⁻¹ for thioether linkages) .

- NMR : ¹H NMR reveals aromatic proton environments (e.g., methoxybenzyl protons at δ 3.8–4.1 ppm), while ¹³C NMR confirms carbonyl (C=O at ~165 ppm) and heterocyclic carbons .

- Elemental Analysis : Validates C, H, N, S content against theoretical values (e.g., ±0.3% deviation) .

Q. What in vitro models are suitable for preliminary bioactivity screening?

Anti-tubercular activity is commonly assessed using Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays (MIC values reported in µg/mL) . Anticancer potential is evaluated via MTT assays on human cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

Advanced Research Questions

Q. How can cyclization reactions be optimized to improve yields of heterocyclic intermediates?

Cyclization efficiency depends on:

Q. What strategies resolve contradictions in reported synthetic yields for thioether-linked derivatives?

Discrepancies arise from:

- Reagent Ratios : Excess thiourea (1.2–1.5 eq) improves thioether bond formation .

- Purification Methods : Column chromatography vs. recrystallization (e.g., water/ethanol vs. DCM/hexane) impacts purity and yield .

- Moisture Sensitivity : Anhydrous conditions are critical for thiophene coupling reactions .

Q. How are structure-activity relationships (SAR) analyzed for quinazolinone derivatives?

SAR studies focus on:

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the thiophene ring enhance anti-tubercular activity, while methoxy groups improve solubility .

- Heterocyclic Hybridization : Combining oxadiazole and thiazole rings increases binding affinity to bacterial enoyl-ACP reductase .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies interactions with target proteins like KatG in M. tuberculosis .

Q. What advanced analytical methods quantify degradation products under stress conditions?

- HPLC-MS : Detects oxidation products (e.g., sulfoxides) under acidic/thermal stress .

- TGA-DSC : Evaluates thermal stability (decomposition onset >200°C for most derivatives) .

- Forced Degradation : Hydrolysis in 0.1N HCl/NaOH (24 hrs) followed by LC-PDA analysis .

Q. How can solubility and bioavailability be enhanced without compromising bioactivity?

- Salt Formation : Hydrochloride salts of amine derivatives improve aqueous solubility .

- PEGylation : PEG-400 as a reaction medium increases polarity and dissolution rates .

- Prodrug Design : Acetylated or glycosylated prodrugs enhance membrane permeability .

Q. What computational methods predict target interactions and pharmacokinetic properties?

- Molecular Dynamics (MD) : Simulates binding stability with enzymes like DHFR (RMSD <2 Å over 100 ns) .

- ADMET Prediction : SwissADME estimates LogP (2.5–3.8) and BBB permeability (CNS < -2) .

- QM/MM Calculations : Models electron transfer in oxidation reactions (e.g., thioether to sulfoxide) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.